2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline
Description
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at position 3 with a hybrid morpholine-piperidine carbonyl group. The quinoxaline scaffold, characterized by two nitrogen atoms in a bicyclic aromatic system, is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties . The substituent at position 3 introduces a complex heterocyclic chain comprising morpholine (a six-membered oxygen- and nitrogen-containing ring) linked via a carbonyl group to piperidine (a six-membered amine ring).
Properties
IUPAC Name |
[4-(3-methylquinoxalin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-18(21-16-8-4-3-7-15(16)20-14)23-11-12-25-17(13-23)19(24)22-9-5-2-6-10-22/h3-4,7-8,17H,2,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVPYWATADWXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves multiple steps, typically starting with the preparation of the quinoxaline ring. Common synthetic routes include the Gould-Jacobs and Friedländer methods, which are well-established for constructing quinoxaline derivatives . The morpholine and piperidine rings are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization reactions. Industrial production methods may utilize transition metal-catalyzed reactions or green chemistry approaches to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Critical Data:
| Reaction Step | Conditions | Yield | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| SNAr Substitution | Microwave, 160°C, Et₃N | 89% | δ 4.26 (s, SCH₂), 3.62–3.58 (m, NCH₂) |
| Methylation | K₂CO₃/DMF, 45°C | 91% | δ 2.56 (s, CH₃) |
Carbamate Stability and Reactivity
The piperidine-1-carbonyl-morpholine moiety demonstrates pH-dependent stability:
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Acidic Hydrolysis (HCl, H₂O, 80°C): Cleavage of the carbamate bond yields morpholin-2-amine and piperidine-1-carboxylic acid .
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Basic Conditions (NaOH, EtOH): No degradation observed up to pH 12, indicating stability against saponification .
Comparative Stability Data:
| Condition | Time (h) | Degradation (%) | Products Identified |
|---|---|---|---|
| 1M HCl, 80°C | 2 | 98 | Morpholin-2-amine, Piperidine-1-COOH |
| 1M NaOH, 25°C | 24 | <5 | – |
Electrophilic Substitution at Quinoxaline
The electron-deficient quinoxaline core undergoes regioselective reactions:
2.2.1 Nitration
Using HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 6 (para to morpholine):
2.2.2 Halogenation
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Bromination (Br₂, FeCl₃): Forms 6-bromo derivative (Yield: 68%) .
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Chlorination (SOCl₂, DMF): Produces 6-chloro analog (Yield: 82%) .
Suzuki-Miyaura Coupling
The brominated derivative participates in palladium-catalyzed couplings:
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Reaction : 6-Bromo-2-methyl
Scientific Research Applications
Pharmacological Applications
The compound exhibits various biological activities that make it a candidate for further research in pharmacology:
Neuropharmacology
Research indicates that derivatives of quinoxaline compounds can exhibit neuroprotective effects. Studies have shown that similar structures can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine and piperidine moieties may enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
Anticancer Activity
Quinoxaline derivatives have been reported to possess anticancer properties. Investigations into related compounds have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline may contribute to its efficacy through mechanisms such as:
- Inhibition of DNA synthesis
- Disruption of cell cycle progression
- Induction of oxidative stress in cancer cells
Antimicrobial Properties
Preliminary studies suggest that quinoxaline derivatives may exhibit antimicrobial activity against various pathogens. This could be attributed to their ability to interfere with bacterial protein synthesis or disrupt cell membrane integrity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline ring can act as a pharmacophore, binding to active sites and modulating biological activity. Pathways involved may include inhibition of kinase activity or modulation of ion channels, depending on the specific application .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Quinoxaline Derivatives
*Molecular weight calculated based on inferred formula.
Key Comparative Insights:
Substituent Polarity and Solubility: The target compound’s morpholine-piperidine carbonyl group enhances polarity compared to the hydrophobic octylsulfanyl chain in . This likely improves aqueous solubility but may reduce membrane permeability.
Electronic and Steric Effects: The imidazole group in IFY () is basic and may protonate at physiological pH, facilitating ionic interactions. In contrast, the target’s morpholine and piperidine rings offer non-protonatable nitrogen atoms, favoring hydrogen-bond acceptor interactions.
Biological Activity Trends :
- The octylsulfanyl derivative () demonstrates broad antimicrobial and antitumor activity, suggesting that hydrophobic substituents enhance membrane penetration for intracellular targets.
- Compound 16’s lower affinity () highlights the importance of substituent length and connectivity; the target’s carbonyl linkage may optimize spatial orientation for target engagement.
Conformational Flexibility :
- The morpholine and piperidine rings in the target compound allow for puckering dynamics (as described in ), enabling adaptation to diverse binding sites. This contrasts with rigid imidazole (IFY) or planar pyrazole (BF26436) substituents.
Biological Activity
Introduction
2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline is a synthetic compound belonging to the quinoxaline family, which has garnered interest due to its diverse biological activities. Quinoxaline derivatives are known for their potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.35 g/mol. The compound features a quinoxaline core substituted with a piperidine and morpholine group, which may contribute to its biological properties.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell survival.
Case Study: Inhibition of Tumor Cell Lines
A study evaluated the cytotoxic effects of various quinoxaline derivatives on different cancer cell lines. The results demonstrated that compounds similar to this compound had IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity without significant toxicity to normal cells .
Antimicrobial Activity
Quinoxalines are also recognized for their antimicrobial properties. They have shown effectiveness against a range of bacterial strains, both Gram-positive and Gram-negative.
Research Findings on Antimicrobial Efficacy
A comparative study highlighted that quinoxaline derivatives exhibited high degrees of inhibition against bacterial strains, outperforming conventional antibiotics in some cases. The dual-action mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Some studies suggest that quinoxaline derivatives may inhibit kinase activity, which is crucial for cancer cell proliferation and survival.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The interference with DNA replication and protein synthesis in bacteria is a proposed mechanism for its antimicrobial effects.
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-3-[2-(piperidine-1-carbonyl)morpholin-4-yl]quinoxaline, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. A plausible route includes:
Step 1: Reacting 2-methylquinoxaline-3-carboxylic acid with morpholine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the morpholine-carbonyl intermediate .
Step 2: Introducing the piperidine moiety via nucleophilic displacement, using potassium carbonate (K₂CO₃) as a base in DMF at 80–100°C .
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the pure product.
Key Variables:
- Solvent Polarity: DMF enhances nucleophilicity but requires careful removal to avoid byproducts.
- Temperature: Higher temperatures (>100°C) may degrade sensitive carbonyl groups, reducing yields .
Basic: How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of morpholine (δ 3.6–3.8 ppm for N-CH₂) and piperidine (δ 1.4–1.6 ppm for CH₂) protons .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the quinoxaline core .
X-ray Crystallography: Use SHELX programs for structure refinement. The morpholine-piperidine carbonyl linkage should exhibit bond lengths of ~1.23 Å (C=O) and ~1.47 Å (C-N) .
Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: What strategies resolve contradictions between computational binding predictions and experimental results for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigate via:
Enhanced Sampling MD Simulations: Run 100-ns simulations (AMBER/CHARMM) with explicit solvent to account for ligand flexibility .
Experimental Validation:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) at varying pH (6.5–7.5).
- Isothermal Titration Calorimetry (ITC): Validate enthalpy-driven vs. entropy-driven interactions .
Data Reconciliation: Use Bayesian statistics to weigh computational vs. experimental uncertainties .
Advanced: How does stereochemistry at the morpholine-piperidine junction affect biological activity?
Methodological Answer:
The morpholine ring’s puckering (e.g., chair vs. boat conformation) and piperidine’s axial/equatorial substituents influence target binding.
Stereochemical Analysis:
- X-ray Diffraction (XRD): Determine ring puckering coordinates (Cremer-Pople parameters) to quantify deviations from planarity .
- Circular Dichroism (CD): Detect chiral centers if asymmetric synthesis introduces enantiomers .
Biological Impact:
- Enzyme Assays: Compare IC₅₀ values of diastereomers (e.g., S. aureus gyrase inhibition).
- Docking Studies: Align lowest-energy conformers with active-site residues (e.g., hydrophobic pockets) .
Advanced: What analytical approaches characterize degradation products under oxidative stress?
Methodological Answer:
Stress Testing: Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) for 24–72 hours.
LC-MS/MS Analysis:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 0.1% formic acid over 10 min.
- Detection: Major degradants include quinoxaline N-oxide (m/z +16) and morpholine ring-opened fragments .
Mechanistic Insight: Use DFT calculations (B3LYP/6-31G*) to predict oxidation-prone sites (e.g., electron-rich quinoxaline N-atoms) .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
Antimicrobial:
- MIC Assays: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (CLSI guidelines) .
Anticancer:
- MTT Assay: Screen cytotoxicity in HeLa or MCF-7 cells (48–72 hr exposure, IC₅₀ calculation) .
Enzyme Inhibition:
Advanced: How can SAR studies optimize the quinoxaline core for enhanced selectivity?
Methodological Answer:
Substituent Screening:
- Introduce electron-withdrawing groups (e.g., -CF₃) at C2 to enhance π-π stacking with aromatic enzyme pockets .
- Replace morpholine with thiomorpholine to probe sulfur’s role in hydrogen bonding .
Selectivity Profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
